3-[(4-Bromophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine
CAS No.:
Cat. No.: VC8659537
Molecular Formula: C14H12BrN5S
Molecular Weight: 362.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12BrN5S |
|---|---|
| Molecular Weight | 362.25 g/mol |
| IUPAC Name | 3-[(4-bromophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine |
| Standard InChI | InChI=1S/C14H12BrN5S/c15-12-3-1-10(2-4-12)9-21-14-19-18-13(20(14)16)11-5-7-17-8-6-11/h1-8H,9,16H2 |
| Standard InChI Key | IMSSJYMJOSPRFJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CSC2=NN=C(N2N)C3=CC=NC=C3)Br |
| Canonical SMILES | C1=CC(=CC=C1CSC2=NN=C(N2N)C3=CC=NC=C3)Br |
Introduction
The compound 3-[(4-Bromophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound belonging to the triazole family. It features a complex molecular structure with a bromophenyl group, a methylthio group, and a pyridyl group attached to the triazole ring. This unique architecture suggests potential applications in medicinal chemistry and other scientific fields.
Synthesis and Chemical Reactions
The synthesis of triazole compounds often involves multi-step reactions, including condensation and cyclization processes. For example, the synthesis of related triazoles may start with the formation of a thiourea derivative, followed by cyclization in the presence of a base.
Synthesis Steps for Related Triazoles:
-
Preparation of Starting Materials: Thiourea derivatives are prepared from commercially available reagents.
-
Cyclization: The thiourea derivative undergoes cyclization in the presence of a base to form the triazole ring.
-
Functionalization: The triazole core is then functionalized with bromophenyl and pyridyl groups through further reactions.
Potential Applications
Triazole compounds are of interest in various fields due to their biological activities and chemical properties. They have been explored as potential antimicrobial, anticancer, and anti-inflammatory agents.
| Application | Description |
|---|---|
| Medicinal Chemistry | Potential use as antimicrobial and anticancer agents. |
| Agricultural Sciences | Possible applications in pest control and plant protection. |
Research Findings and Future Directions
While specific research findings on 3-[(4-Bromophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole-4-ylamine are not available, related triazole compounds have shown promising biological activities. Future studies should focus on synthesizing this compound and evaluating its potential applications through in vitro and in vivo experiments.
Future Research Directions:
-
Synthesis Optimization: Developing efficient synthetic routes for the compound.
-
Biological Activity Evaluation: Assessing antimicrobial, anticancer, and other biological activities.
-
Mechanism of Action Studies: Investigating the molecular targets and pathways involved in its biological effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume